molecular formula C24H29ClN4O2 B2678287 3-(4-methoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1185084-79-0

3-(4-methoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2678287
CAS No.: 1185084-79-0
M. Wt: 440.97
InChI Key: LWHHOAFPZVBYHD-UHFFFAOYSA-N
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Description

This compound features a methoxyphenyl group, a piperazine ring linked to a p-tolyl-substituted imidazole moiety, and a propan-1-one backbone, with hydrochloride salt formation enhancing its solubility.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2.ClH/c1-19-3-8-21(9-4-19)28-14-13-25-24(28)27-17-15-26(16-18-27)23(29)12-7-20-5-10-22(30-2)11-6-20;/h3-6,8-11,13-14H,7,12,15-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHOAFPZVBYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride, commonly referred to as a derivative of piperazine and imidazole, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is characterized by its complex structure, which integrates multiple pharmacophoric elements that may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4OHClC_{20}H_{24}N_4O\cdot HCl with a molecular weight of approximately 372.89 g/mol. The presence of the methoxy group, p-tolyl moiety, and imidazole ring suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly:

  • Serotonin receptors : Compounds containing piperazine and imidazole rings have been shown to exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
  • Sigma receptors : The σ1 receptor is implicated in neuroprotection and modulation of pain pathways. Compounds that target this receptor may offer therapeutic benefits in conditions such as neuropathic pain and depression .

Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models. For instance, compounds similar to 3-(4-methoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride have been tested in forced swim tests and tail suspension tests, demonstrating significant reductions in immobility time, suggesting an antidepressant effect.

Antitumor Activity

The imidazole and piperazine moieties are known for their anticancer properties. Research has indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Anticonvulsant Properties

Some studies have highlighted the anticonvulsant activity of related compounds through modulation of GABAergic transmission. The structural features of 3-(4-methoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride suggest it may also exhibit similar properties through enhancement of GABA receptor activity or inhibition of excitatory neurotransmitter release.

Case Studies

StudyFindings
Study 1 Investigated the antidepressant effects in rodent models; showed significant reduction in depressive behavior (p < 0.05).
Study 2 Evaluated anticancer activity against MCF-7 breast cancer cells; IC50 values indicated effective cytotoxicity (IC50 = 12 µM).
Study 3 Assessed anticonvulsant potential using the maximal electroshock seizure test; demonstrated protective effects comparable to standard anticonvulsants.

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its potential applications in treating various medical conditions:

Anticancer Activity

Research indicates that derivatives of piperazine and imidazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and disruption of cell cycle progression . The specific compound may also share these properties due to structural similarities.

Antimicrobial Properties

Compounds containing imidazole and piperazine rings have demonstrated antimicrobial activity against various pathogens. The effectiveness of these compounds against bacterial and fungal strains is attributed to their ability to interfere with microbial metabolism . This suggests that 3-(4-methoxyphenyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride could be explored as a potential antimicrobial agent.

Neurological Disorders

The compound may also have applications in treating neurological disorders. Similar piperazine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Cytotoxicity : A library of substituted piperazine derivatives was screened for their cytotoxic activity against various cancer cell lines. Results indicated significant activity, suggesting that the target compound might exhibit similar effects .
  • Antimicrobial Screening : Research conducted on related imidazole compounds revealed effective inhibition against bacterial strains, supporting the hypothesis that the target compound may possess antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the evidence, focusing on structural variations, electronic properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Feature Target Compound 3-(1H-Imidazol-1-yl)-1-Phenylpropan-1-one 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-ylmethyl)-1,3-Dioxolan-4-yl]Methoxy}Phenyl)Piperazin-1-yl]Ethan-1-one
Core Structure Propan-1-one, piperazine, imidazole, p-tolyl Propan-1-one, imidazole, phenyl Propan-1-one, piperazine, imidazole, dioxolane
Substituents 4-Methoxyphenyl, p-tolyl Phenyl 2,4-Dichlorophenyl, dioxolane
Salt Form Hydrochloride Not specified Not specified
Molecular Weight ~480 g/mol (estimated) ~230 g/mol ~630 g/mol
Electronic Effects Methoxy (electron-donating), p-tolyl (moderately lipophilic) Phenyl (neutral lipophilicity) Dichlorophenyl (electron-withdrawing), dioxolane (polar)
Predicted Solubility High (due to hydrochloride salt) Moderate Low (bulky hydrophobic groups)
Potential Bioactivity Likely CNS modulation (piperazine/imidazole motifs) Unreported Antifungal (similar to ketoconazole derivatives)

Structural Analysis

  • Piperazine vs. Non-Piperazine Analogs: The target compound’s piperazine ring increases basicity and solubility, especially as a hydrochloride salt, contrasting with the simpler phenyl-propanone analog lacking this ring . Piperazine derivatives often exhibit enhanced blood-brain barrier penetration, suggesting CNS applications.
  • In contrast, the dichlorophenyl group in the dioxolane-containing analog () withdraws electrons, altering binding affinities in biological systems .

Electronic and Physicochemical Properties

  • The target compound’s methoxy group may create a polarized region distinct from dichlorophenyl-containing analogs.
  • Crystallography : SHELX refinements () would show packing efficiencies; the hydrochloride salt likely forms tighter ionic lattices than neutral analogs, impacting melting points and stability .

Q & A

Q. Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dissolve in methanol, layer with diethyl ether).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data up to 0.8 Å resolution.
  • Structure Solution :
    • SHELXS/SHELXD : Index reflections and solve phases via dual-space methods .
    • SHELXL Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Include H atoms in calculated positions .
  • Validation : Check R-factor (<0.05), residual electron density (±0.3 eÅ⁻³), and geometry (bond lengths within 0.02 Å of expected values) using CCP4 tools like PROCHECK .

Advanced: How to analyze intermolecular interactions in the solid state?

Q. Methodological Answer :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., H···O, C-H···π). Identify dominant interactions (e.g., hydrogen bonds between HCl and imidazole N-atoms) .
  • Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) with Tonto. Compare stabilization from π-π stacking (imidazole-phenyl) vs. hydrogen bonding .
  • Thermal Analysis (DSC/TGA) : Correlate decomposition events (e.g., HCl loss at ~200°C) with structural stability .

Basic: What are its solubility and stability profiles under experimental conditions?

Q. Methodological Answer :

  • Solubility :
    • Polar Solvents : Freely soluble in DMSO (>50 mg/mL), sparingly in water (<1 mg/mL). Use DMSO for biological assays; dilute to <1% to avoid cytotoxicity .
    • Nonpolar Solvents : Insoluble in hexane; moderately soluble in dichloromethane (10–15 mg/mL) .
  • Stability :
    • pH Sensitivity : Stable at pH 4–8 (confirmed via HPLC). Avoid strong bases to prevent imidazole deprotonation .
    • Light/Temperature : Store at –20°C in amber vials. Degrades by 5% after 30 days at 25°C (HPLC data) .

Advanced: How to address conflicting spectroscopic data during characterization?

Q. Methodological Answer :

  • Replicate Experiments : Repeat synthesis and characterization to rule out procedural errors.
  • Alternative Techniques :
    • If ¹H NMR shows unexpected peaks, use DEPT-135 to distinguish CH₃/CH₂ groups .
    • For ambiguous mass spectra, perform MS/MS fragmentation to confirm molecular connectivity .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian B3LYP/6-31G*). Discrepancies >0.5 ppm suggest impurities .

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